molecular formula C7H5BrF3NO B15199694 3-Bromo-4-(difluoromethoxy)-5-fluoroaniline

3-Bromo-4-(difluoromethoxy)-5-fluoroaniline

Cat. No.: B15199694
M. Wt: 256.02 g/mol
InChI Key: JELZVMOXEITFFG-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)-5-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethoxy)-5-fluoroaniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using high-yielding and cost-effective methods. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethoxy)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

3-Bromo-4-(difluoromethoxy)-5-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde
  • 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde
  • 3-Bromo-4-(difluoromethoxy)pyridine

Uniqueness

3-Bromo-4-(difluoromethoxy)-5-fluoroaniline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZVMOXEITFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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